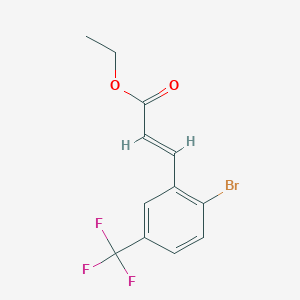

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate involves various strategies, including the use of tris[2-(N-ethyl)benzimidazylmethyl]amine and cinnamate ligands to form complexes with zinc(II) and nickel(II) which exhibit different structures and DNA-binding properties (Wu et al., 2013). Additionally, ethyl and propyl α-cyano-4-[2-(4-pyridyl)ethenyl]cinnamates undergo a topochemical reaction to form a highly strained tricyclic [2.2]paracyclophane derivative in a mixed crystal arrangement, demonstrating the compound's potential in facilitating unique chemical transformations (Maekawa et al., 1991).

Molecular Structure Analysis

The molecular structure of Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate and its derivatives can be extensively analyzed through X-ray diffraction and spectroscopic methods, revealing their complex geometries and the impact of substituents on their structural configuration. For example, the synthesis and crystal structures of zinc(II) and nickel(II) complexes with cinnamate ligands provide insight into the distorted geometries and coordination spheres typical of such compounds (Wu et al., 2013).

Chemical Reactions and Properties

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate participates in various chemical reactions, including chain transfer by addition-fragmentation mechanism and bromofluorination of halogeno-substituted ethyl cinnamates. These reactions demonstrate the compound's reactivity and potential as a chemical intermediate in the synthesis of polymers and other complex organic molecules (Colombani & Chaumont, 1995; Hamman & Béguin, 1979).

Physical Properties Analysis

The physical properties of Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate, such as solubility, melting point, and crystal structure, are crucial for its application in chemical synthesis. The mixed crystal arrangement of ethyl and propyl α-cyano-4-[2-(4-pyridyl)ethenyl]cinnamates leading to the formation of a [2.2]paracyclophane derivative highlights the importance of physical properties in the compound's chemical reactivity (Maekawa et al., 1991).

Wissenschaftliche Forschungsanwendungen

As mentioned earlier, a similar compound, “trifluoromethylpyridines”, is used as a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

As mentioned earlier, a similar compound, “trifluoromethylpyridines”, is used as a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Eigenschaften

IUPAC Name |

ethyl (E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-3-8-7-9(12(14,15)16)4-5-10(8)13/h3-7H,2H2,1H3/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMQWHUPGNKHNG-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)